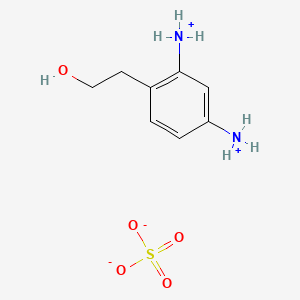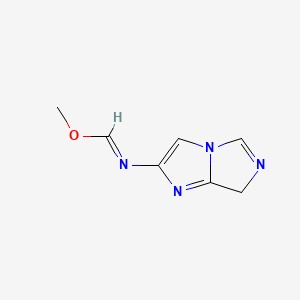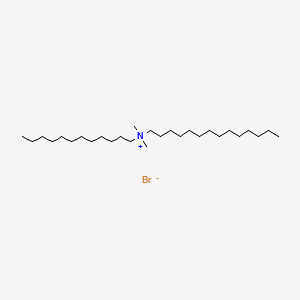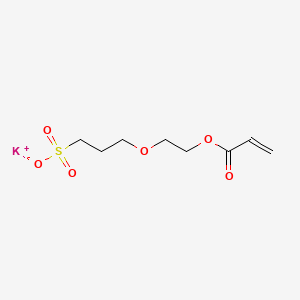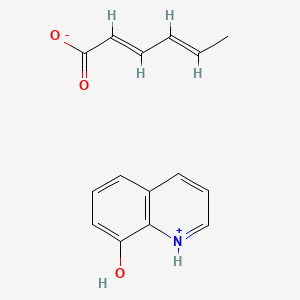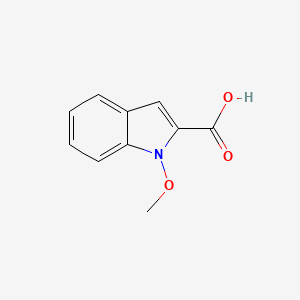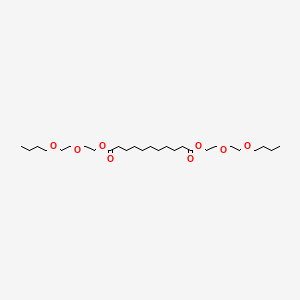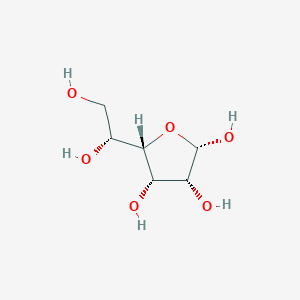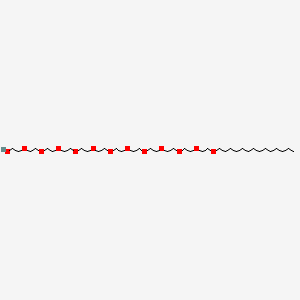
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is a member of the polyethylene glycol family, which is known for its solubility in water and various organic solvents. The compound’s structure allows it to interact with a wide range of substances, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol typically involves the polymerization of ethylene oxide. The process starts with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain length.
Industrial Production Methods: In an industrial setting, the production of this compound is achieved through a continuous polymerization process. Ethylene oxide is fed into a reactor containing the initiator and a catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to control the molecular weight distribution of the final product. The resulting polymer is then purified and converted into the desired alcohol form through a series of chemical reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alkanes.
Substitution: Halogenated compounds, amines.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of lubricants, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound’s multiple ether linkages allow it to form stable complexes with other molecules, enhancing its solubility and reactivity. In biological systems, it can interact with cell membranes and proteins, facilitating the delivery of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Polyethylene glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene glycol (PPG): Similar in structure but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polyether with tetrahydrofuran units.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which provide it with distinct solubility and reactivity properties. Its ability to form stable complexes with a wide range of substances makes it particularly valuable in various applications, from pharmaceuticals to industrial processes.
Eigenschaften
CAS-Nummer |
94159-75-8 |
|---|---|
Molekularformel |
C38H78O13 |
Molekulargewicht |
743.0 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C38H78O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-33-35-50-37-38-51-36-34-49-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39/h39H,2-38H2,1H3 |
InChI-Schlüssel |
CAYQUDJGOSZBKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



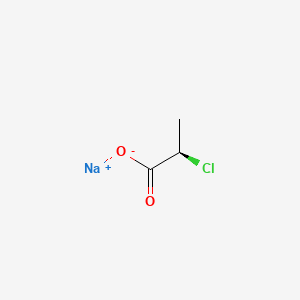

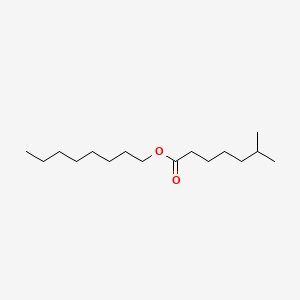
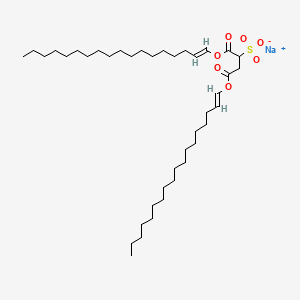
![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
